Cas no 863480-61-9 ((1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol)

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol structure
863480-61-9 structure
Nome del prodotto:(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Numero CAS:863480-61-9
MF:C12H20O4
MW:228.284804344177
CID:5067215
PubChem ID:25750967

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
    • (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
    • (1S,2R,4S)-5-[(1E)-3-Hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol (ACI)
    • 5-Cyclohexene-1,2,4-triol, 5-[(1E)-3-hydroxy-3-methyl-1-butenyl]-2-methyl-, (1S,2R,4S)- (9CI)
    • Acremin F
    • Acremine F
    • (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]-2-methylcyclohex-5-ene-1,2,4-triol
    • 863480-61-9
    • Inchi: 1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10-,12+/m0/s1
    • Chiave InChI: KLZSJMCXTDLPSF-DVKNGYBMSA-N
    • Sorrisi: O[C@@]1(C)[C@H](C=C(/C=C/C(C)(C)O)[C@H](C1)O)O

Proprietà calcolate

  • Massa esatta: 228.13615911g/mol
  • Massa monoisotopica: 228.13615911g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 80.9
  • XLogP3: -1

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BioAustralis
BIA-A2556-2.50 mg
Acremin F
863480-61-9 >95%byHPLC
2.50mg
$697.00 2023-08-21
BioAustralis
BIA-A2556-2.50mg
Acremin F
863480-61-9 >95% by HPLC
2.50mg
$755.00 2024-09-23
A2B Chem LLC
BA83001-2.5mg
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
863480-61-9 ≥95%
2.5mg
$758.00 2024-04-19
BioAustralis
BIA-A2556-0.50 mg
Acremin F
863480-61-9 >95%byHPLC
0.50mg
$199.00 2023-08-21
BioAustralis
BIA-A2556-0.50mg
Acremin F
863480-61-9 >95% by HPLC
0.50mg
$215.00 2024-09-23
1PlusChem
1P01LIU1-2.5mg
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
863480-61-9 ≥95%
2.5mg
$1001.00 2024-04-21

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
2.3 Reagents: Methanol ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
2.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
3.3 Reagents: Methanol ;  0 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
3.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
4.3 Reagents: Methanol ;  0 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
6.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  20 h, rt
2.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran ;  -78 °C
2.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
2.3 Solvents: tert-Butanol ;  30 min, -30 °C; -30 °C → -78 °C
2.4 Reagents: Ammonium chloride ;  -78 °C; -78 °C → rt
3.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
3.2 7 d, -8 °C
4.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
4.2 Reagents: Triethylamine ;  rt
5.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
6.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
6.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
7.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
7.3 Reagents: Methanol ;  0 °C
8.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
9.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.3 Reagents: Methanol ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran ;  -78 °C
1.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
1.3 Solvents: tert-Butanol ;  30 min, -30 °C; -30 °C → -78 °C
1.4 Reagents: Ammonium chloride ;  -78 °C; -78 °C → rt
2.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
2.2 7 d, -8 °C
3.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
5.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
5.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
6.3 Reagents: Methanol ;  0 °C
7.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
8.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
1.2 7 d, -8 °C
2.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
4.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
5.3 Reagents: Methanol ;  0 °C
6.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
7.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Riferimento
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Raw materials

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Preparation Products

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Letteratura correlata

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